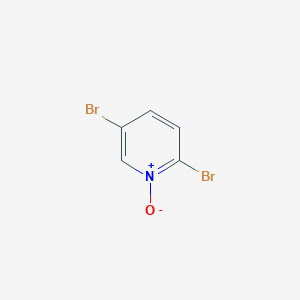

2,5-Dibromopyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULUIMDLAQFXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347318 | |

| Record name | 2,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-22-9 | |

| Record name | 2,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromopyridine 1-oxide, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the primary synthetic routes, including detailed experimental protocols, and presents key quantitative data in structured tables for easy comparison. Visual diagrams of the synthetic workflow are also provided to enhance understanding.

Introduction

This compound is a key building block in the development of novel pharmaceuticals and functional materials. The presence of the N-oxide functionality and two bromine atoms on the pyridine ring offers multiple sites for functionalization, enabling the construction of complex molecular architectures. The N-oxide group alters the electronic properties of the pyridine ring, facilitating certain substitution reactions that are otherwise challenging with the parent heterocycle. This guide details the two-step synthesis, starting from the preparation of the precursor, 2,5-dibromopyridine, followed by its N-oxidation.

Synthesis of the Precursor: 2,5-Dibromopyridine

The most common and well-documented method for the synthesis of 2,5-dibromopyridine is the Sandmeyer reaction, starting from 2-amino-5-bromopyridine. Alternative routes, such as those originating from 2-hydroxypyridine, have also been reported.

Sandmeyer Reaction from 2-Amino-5-bromopyridine

This widely used method involves the diazotization of 2-amino-5-bromopyridine followed by a bromine substitution reaction. A modified approach using liquid bromine instead of a copper(I) bromide catalyst has been shown to be efficient and scalable.

-

Diazotization: In a suitable reaction vessel, 2-amino-5-bromopyridine (1.0 eq) is dissolved in 47% aqueous hydrogen bromide (approx. 2.8 eq). The solution is cooled to a temperature between 0-10 °C.

-

Bromination: Liquid bromine (approx. 1.2 eq) is added to the mixture while maintaining the low temperature.

-

Formation of Diazonium Salt: A solution of sodium nitrite (approx. 1.2 eq) in water is added dropwise to the reaction mixture, ensuring the temperature is kept between 0-5 °C. The mixture is stirred for an additional 30 minutes.

-

Work-up: The reaction is quenched by the controlled addition of a concentrated sodium hydroxide solution to neutralize the acid (pH 7-8), while keeping the temperature below 25 °C.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or suspension in a non-polar solvent like heptane to afford 2,5-dibromopyridine as a solid.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | [1][2] |

| Key Reagents | HBr, Br₂, NaNO₂ | [1][2] |

| Solvent | Water, Diethyl Ether | [1][2] |

| Reaction Temperature | 0-10 °C | [1][2] |

| Typical Yield | ~83-93% | [1] |

Synthesis from 2-Hydroxypyridine

An alternative route involves the bromination of 2-hydroxypyridine to form 2-hydroxy-5-bromopyridine, followed by a second bromination step.

-

First Bromination: 2-hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.

-

Second Bromination: The resulting 2-hydroxy-5-bromopyridine is then subjected to a second bromination using a reagent like phosphorus tribromide in a chlorinated solvent under reflux conditions.

-

Work-up and Purification: The reaction is quenched with ice water and neutralized. The product is extracted with an organic solvent, dried, and purified by recrystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxypyridine | General Method |

| Key Reagents | NBS, PBr₃ | General Method |

| Solvent | Acetonitrile, 1,2-dichloroethane | General Method |

| Reaction Temperature | -10 °C to Reflux | General Method |

| Reported Overall Yield | ~30% | [1] |

Synthesis of this compound

The N-oxidation of 2,5-dibromopyridine is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and effective reagent for the N-oxidation of pyridines. The reaction is generally clean and proceeds under mild conditions.

-

Reaction Setup: 2,5-dibromopyridine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Addition of Oxidant: The solution is cooled to 0 °C in an ice bath. m-CPBA (typically 1.1-1.5 eq) is added portion-wise, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | General Method |

| Key Reagent | m-CPBA | General Method |

| Solvent | Dichloromethane or Chloroform | General Method |

| Reaction Temperature | 0 °C to Room Temperature | General Method |

| Typical Yield | Not specifically reported, but generally good for pyridine N-oxidations. |

Oxidation with Hydrogen Peroxide and Acetic Acid

This method provides a more economical and environmentally friendly alternative to peroxy acids. The reaction involves the in situ formation of peracetic acid.

-

Reaction Setup: 2,5-dibromopyridine (1.0 eq) is dissolved in glacial acetic acid.

-

Addition of Oxidant: Hydrogen peroxide (30-35% aqueous solution, typically 2.0-3.0 eq) is added to the solution.

-

Reaction Progression: The mixture is heated to 70-80 °C for several hours (6-24 hours), with monitoring by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured into a cold, saturated sodium bicarbonate solution to neutralize the acetic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

A patent for the synthesis of the analogous 3,5-dibromopyridine-N-oxide using hydrogen peroxide in a microreactor reports high yields and purity.[3]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [4] |

| Key Reagents | Hydrogen Peroxide, Acetic Acid | [4] |

| Solvent | Acetic Acid | [4] |

| Reaction Temperature | 70-80 °C | [4] |

| Reported Yield (for analogous compounds) | 90-95% | [3] |

Experimental Workflow and Diagrams

The synthesis of this compound can be visualized as a two-stage process. The following diagrams illustrate the logical flow of the synthesis.

Caption: Overall synthetic workflow for this compound.

Characterization Data

Conclusion

The synthesis of this compound is a straightforward two-step process. The preparation of the 2,5-dibromopyridine precursor is well-established, with the modified Sandmeyer reaction offering a high-yielding and scalable route. The subsequent N-oxidation can be effectively carried out using either m-CPBA or a hydrogen peroxide/acetic acid system, with the latter being a more cost-effective and greener option. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this versatile intermediate for their research and development needs. Further optimization of the N-oxidation step for this specific substrate could lead to improved yields and purity.

References

preparation of 2,5-Dibromopyridine 1-oxide from 2,5-dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridine 1-oxide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of an N-oxide functionality to the 2,5-dibromopyridine scaffold significantly alters the electronic properties of the pyridine ring, facilitating a range of nucleophilic and electrophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of this compound from 2,5-dibromopyridine, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The preparation of this compound involves the N-oxidation of 2,5-dibromopyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium like acetic acid or trifluoroacetic acid. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.

Experimental Protocols

Two common methods for the N-oxidation of substituted pyridines are presented below. While a specific, detailed protocol for 2,5-dibromopyridine was not found in a single peer-reviewed article, the following procedures are based on established methods for the N-oxidation of analogous brominated pyridines and provide a strong foundation for the successful synthesis of the target compound.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and generally high-yielding approach for the N-oxidation of pyridines.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyridine (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Reagent Addition: To the stirred solution, add m-CPBA (1.1 to 1.5 eq.) portion-wise at room temperature. The reaction is often exothermic, and cooling with a water bath may be necessary to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This method offers a more cost-effective and environmentally benign alternative to using peroxy acids.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To this solution, add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) (2.0 to 3.0 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then typically heated to 60-80 °C and stirred for several hours to overnight.

-

Reaction Monitoring: The reaction progress can be followed by TLC.

-

Work-up: After cooling to room temperature, the excess hydrogen peroxide can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). The acetic acid is then carefully neutralized by the addition of a base, such as saturated aqueous sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The aqueous layer is then extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-oxidation of substituted pyridines. These values should be considered as a starting point for the optimization of the synthesis of this compound.

| Parameter | Method 1 (m-CPBA) | Method 2 (H₂O₂/AcOH) |

| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine |

| Oxidizing Agent | m-CPBA | 30-35% aq. H₂O₂ |

| Solvent | Dichloromethane or Chloroform | Glacial Acetic Acid |

| Molar Ratio (Oxidant:Substrate) | 1.1 - 1.5 : 1 | 2.0 - 3.0 : 1 |

| Reaction Temperature | Room Temperature | 60 - 80 °C |

| Reaction Time | 2 - 24 hours | 6 - 24 hours |

| Typical Yield | 70 - 95% | 60 - 85% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway Diagram (Chemical Transformation)

The following diagram illustrates the chemical transformation from 2,5-dibromopyridine to this compound.

An In-depth Technical Guide to the Oxidation of 2,5-Dibromopyridine to 2,5-Dibromopyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2,5-dibromopyridine to its corresponding N-oxide. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other functionalized heterocyclic compounds. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, facilitating a range of subsequent chemical modifications.

Core Concepts and Reaction Pathway

The oxidation of the nitrogen atom in a pyridine ring is a well-established transformation in organic synthesis. The reaction involves the conversion of the lone pair of electrons on the nitrogen atom into a coordinate covalent bond with an oxygen atom. This process is typically achieved using a peroxy acid, which acts as an electrophilic oxygen source.

The presence of two electron-withdrawing bromine atoms on the pyridine ring deactivates the nitrogen atom towards oxidation, making the reaction more challenging compared to the oxidation of unsubstituted pyridine. Therefore, stronger oxidizing agents or more forcing reaction conditions may be required to achieve a good yield of the desired N-oxide.

Comparative Data of Oxidation Methods

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Peracetic Acid (in situ from H₂O₂/Acetic Acid) | Acetic Acid | 70-80 | 12 | Moderate to Good | Adapted from[1] |

| 2-Bromopyridine | Peracetic Acid (in situ from H₂O₂/Acetic Acid) | Acetic Acid | 70-80 | 12 | Moderate to Good | Adapted from[1] |

| Pyridine | 40% Peracetic Acid | - | 85 | 1 | 78-83 | [2] |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | High | Adapted from[3] |

| 4-Nitropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | High | Adapted from[3] |

Experimental Protocols

Two primary methods for the N-oxidation of pyridines are detailed below. These protocols are based on established procedures for similar substrates and can be adapted for the oxidation of 2,5-dibromopyridine.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is often preferred due to the commercial availability and relative stability of m-CPBA.

Materials:

-

2,5-Dibromopyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (1.0 eq) in dichloromethane (approximately 10-20 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in dichloromethane.

-

Slowly add the m-CPBA solution to the stirred solution of 2,5-dibromopyridine at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxy acid.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts. Repeat this wash until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,5-dibromopyridine N-oxide.

-

The crude product can be purified by recrystallization or column chromatography.

Method 2: Oxidation with Peracetic Acid (Generated in situ)

This method utilizes the in situ generation of peracetic acid from hydrogen peroxide and acetic acid.

Materials:

-

2,5-Dibromopyridine

-

Glacial acetic acid

-

Hydrogen peroxide (30-35% aqueous solution)

-

Sodium bicarbonate or sodium hydroxide solution for neutralization

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,5-dibromopyridine (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).

-

Slowly and carefully add hydrogen peroxide (1.2-2.0 eq) to the stirred solution. The addition may be exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to 70-85 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This step is highly exothermic and should be performed in an ice bath with vigorous stirring.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,5-dibromopyridine N-oxide.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated.

Caption: General experimental workflow for the N-oxidation of 2,5-dibromopyridine.

References

2,5-Dibromopyridine 1-oxide CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridine 1-oxide, a key building block in modern organic and medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Identification

This compound is a halogenated pyridine derivative that serves as a versatile synthetic intermediate. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling selective chemical transformations.

Table 1: Chemical Identification and Physical Properties

| Property | Value | Reference |

| CAS Number | 20734-22-9 | [1][2] |

| Molecular Formula | C₅H₃Br₂NO | [3] |

| Molecular Weight | 252.89 g/mol | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 2,5-dibromopyridine precursor followed by its N-oxidation.

Synthesis of 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine involves the Sandmeyer reaction of 2-amino-5-bromopyridine.

Experimental Protocol: Diazotization and Bromination of 2-amino-5-bromopyridine

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-5-bromopyridine (e.g., 13.0 kg) is prepared in a suitable reaction vessel equipped with cooling.[6]

-

Acidification: The solution is cooled to below 10 °C, and 47% aqueous hydrogen bromide (e.g., 37 L) is slowly added.[6]

-

Bromination: Liquid bromine (e.g., 11 L) is then introduced while maintaining the temperature below 10 °C.[6]

-

Diazotization: A solution of sodium nitrite (NaNO₂) (e.g., 16.1 kg) in water (e.g., 19 L) is prepared and added dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.[6]

-

Reaction Completion: The mixture is stirred for an additional 30 minutes after the addition is complete.[6]

-

Work-up: The reaction is quenched by the controlled addition of a sodium hydroxide solution to neutralize the excess acid. The product is then extracted with an organic solvent such as diethyl ether.[6]

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2,5-dibromopyridine.[6]

N-Oxidation of 2,5-Dibromopyridine

The N-oxidation of the pyridine ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid.

General Experimental Protocol: N-Oxidation

-

Dissolution: 2,5-Dibromopyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

Oxidant Addition: An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Synthetic Utility

The presence of the N-oxide group and two bromine atoms makes this compound a highly versatile reagent in organic synthesis.

-

Activation of the Pyridine Ring: The N-oxide functional group significantly alters the electronic structure of the pyridine ring, activating it towards selective substitution reactions that are often challenging with the parent heterocycle.[1]

-

Cross-Coupling Reactions: The two distinct bromine atoms serve as handles for sequential functionalization through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings.[1] This allows for the systematic construction of complex, multi-substituted pyridine scaffolds, which are core structures in many therapeutic agents.[1]

-

Regioselective Lithiation: The compound's reactivity allows for regioselective lithiation, enabling the introduction of a wide array of functional groups at specific positions on the pyridine ring by quenching with various electrophiles.[1]

Below is a diagram illustrating the synthetic pathways originating from this compound.

Caption: Synthetic pathways of this compound.

Applications in Drug Discovery and Development

This compound is an indispensable tool for chemists involved in the discovery and development of new drugs, agrochemicals, and functional materials.[1]

-

Pharmaceutical Intermediates: A primary application of this compound is in the synthesis of key intermediates for the development of active pharmaceutical ingredients (APIs).[1] Its utility is demonstrated in patented routes for the synthesis of 2,5-substituted pyridine compounds.[1]

-

Scaffold for Bioactive Molecules: The substituted pyridine N-oxide motif is present in a variety of biologically active molecules. Pyridine N-oxides have been explored as coformers in the development of drug cocrystals to improve the physicochemical properties of APIs.[7]

-

Structure-Activity Relationship (SAR) Studies: The ability to selectively functionalize the pyridine ring at two different positions allows for the systematic exploration of structure-activity relationships, a critical process in lead optimization during drug discovery.[1]

Spectral Data

While specific spectral data for this compound is not widely published, the following table provides reference data for the parent compound, 2,5-Dibromopyridine. These can serve as a baseline for comparison after N-oxidation, which typically induces characteristic shifts in NMR signals and changes in IR vibrational modes.

Table 2: Spectral Data for 2,5-Dibromopyridine (CAS: 624-28-2)

| Data Type | Key Features | Reference |

| ¹H NMR | Spectral data available. | [8] |

| IR Spectroscopy | Infrared spectrum available. | [9][10] |

| Mass Spectrometry | Mass spectrum available. | [8] |

The N-oxidation of a pyridine ring generally leads to a downfield shift of the alpha-protons and an upfield shift of the gamma-proton in the ¹H NMR spectrum. In the IR spectrum, a strong N-O stretching band is typically observed.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound|CAS 20734-22-9 [benchchem.com]

- 2. 20734-22-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [chemicalbook.com]

- 4. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]

- 5. 2,5-Dibromopyridine 98 624-28-2 [sigmaaldrich.com]

- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]

- 9. 2,5-Dibromopyridine(624-28-2) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dibromopyridine 1-oxide is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of two bromine atoms on the pyridine ring offers versatile handles for a variety of cross-coupling reactions, while the N-oxide functionality modulates the electronic properties of the ring, influencing its reactivity and potential as a ligand. This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with bromine atoms at the 2- and 5-positions, with the nitrogen atom oxidized to an N-oxide.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 20734-22-9 |

| Molecular Formula | C₅H₃Br₂NO |

| Molecular Weight | 252.89 g/mol |

Due to the lack of specific experimental data, quantitative structural parameters such as bond lengths and angles are not provided. However, based on related structures, the introduction of the N-oxide is expected to slightly elongate the N-O bond and perturb the geometry of the pyridine ring compared to the parent 2,5-dibromopyridine.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a reliable synthetic route can be proposed, starting from the synthesis of the precursor 2,5-dibromopyridine, followed by its N-oxidation.

Synthesis of 2,5-Dibromopyridine

Several methods for the synthesis of 2,5-dibromopyridine have been reported. A common and effective method involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-bromopyridine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.

-

Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,5-dibromopyridine can be purified by recrystallization or column chromatography.

Synthesis of this compound (Proposed)

The N-oxidation of pyridines is a well-established transformation. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Proposed Experimental Protocol: N-Oxidation of 2,5-Dibromopyridine

-

Reaction Setup: 2,5-Dibromopyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

Oxidation: A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the solution of 2,5-dibromopyridine at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Characterization

The synthesized this compound would be characterized using standard analytical techniques.

Table 2: Proposed Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Aromatic protons would show characteristic shifts, likely deshielded compared to the parent pyridine due to the N-oxide. |

| ¹³C NMR | Determination of the carbon skeleton. | Six distinct carbon signals are expected. |

| Mass Spectrometry | Confirmation of molecular weight and formula. | A molecular ion peak corresponding to the mass of C₅H₃Br₂NO. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic N-O stretching vibration. |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate. While a complete experimental dataset for its molecular structure is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and protocols for similar compounds. The provided workflows and proposed experimental procedures offer a solid starting point for researchers working with this molecule. Further experimental investigation is warranted to fully elucidate its precise structural parameters and spectroscopic properties.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromopyridine 1-oxide

Disclaimer: Despite extensive searches of scientific literature and spectral databases, the experimental ¹H NMR spectrum for 2,5-Dibromopyridine 1-oxide is not publicly available. The following guide is based on established principles of nuclear magnetic resonance spectroscopy and analysis of analogous compounds. The presented data is a well-informed prediction and should be considered hypothetical until experimentally verified.

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. This guide covers the predicted spectral data, a detailed experimental protocol for its acquisition, and a visualization of the proton coupling pathways.

Predicted ¹H NMR Data

The structure of this compound possesses three aromatic protons at positions 3, 4, and 6. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the two bromine substituents and the N-oxide functional group. The N-oxide group is strongly electron-withdrawing, leading to a general deshielding of all ring protons compared to pyridine. The bromine atoms also exhibit an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.

The proton at position 6 (H-6) is expected to be the most deshielded due to its ortho position relative to the electron-withdrawing N-oxide group. The proton at position 4 (H-4) will be deshielded by the N-oxide and the meta-bromine at position 2. The proton at position 3 (H-3) will be influenced by the adjacent bromine at position 2 and the meta N-oxide.

Based on these principles, a hypothetical ¹H NMR data table is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.30 - 8.50 | d | J(H6-H4) ≈ 2.0 - 3.0 Hz |

| H-4 | 7.60 - 7.80 | dd | J(H4-H3) ≈ 8.0 - 9.0 Hz, J(H4-H6) ≈ 2.0 - 3.0 Hz |

| H-3 | 7.40 - 7.60 | d | J(H3-H4) ≈ 8.0 - 9.0 Hz |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of a pyridine N-oxide derivative like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetonitrile-d₃ (CD₃CN)) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a standard pulse sequence for a ¹H NMR experiment.

3. Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A typical value is 1-5 seconds.

-

The acquisition time should be sufficient to resolve the coupling patterns, typically 2-4 seconds.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Signaling Pathways

The following diagram, generated using Graphviz, illustrates the expected spin-spin coupling interactions (J-coupling) between the protons of this compound.

Caption: Predicted ¹H-¹H coupling pathways in this compound.

13C NMR Characterization of 2,5-Dibromopyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The electronic properties of the pyridine ring are substantially altered by N-oxidation, influencing its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of the molecule. This technical guide offers a comprehensive overview of the ¹³C NMR characterization of this compound, presenting key data and experimental considerations.

Molecular Structure and Carbon Numbering

The chemical structure of this compound consists of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an oxygen atom coordinated to the nitrogen atom. The standard IUPAC numbering convention for the pyridine ring is followed, starting from the nitrogen atom as position 1.

Figure 1. Structure and numbering of this compound.

Experimental ¹³C NMR Data

Obtaining high-quality ¹³C NMR spectra is crucial for the unambiguous assignment of carbon signals. The chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the electronegativity of the substituents (bromine and the N-oxide group) and their positions on the pyridine ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 125 - 130 |

| C4 | 135 - 140 |

| C5 | 115 - 120 |

| C6 | 145 - 150 |

Note: These are predicted values and may differ from experimental results. The actual spectrum should be acquired for accurate characterization.

Experimental Protocol

To acquire a ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation Workflow

Spectroscopic and Synthetic Guide to 2,5-Dibromopyridine 1-oxide: A Technical Overview for Researchers

Spectroscopic Data of 2,5-Dibromopyridine

Understanding the spectroscopic characteristics of the parent compound, 2,5-dibromopyridine, is crucial for interpreting the data of its N-oxide derivative. The following tables summarize the available spectroscopic data for 2,5-dibromopyridine.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dibromopyridine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.61 | d | 2.0 | H-6 |

| 8.15 | dd | 8.5, 2.0 | H-4 |

| 7.55 | d | 8.5 | H-3 |

Solvent: Dioxane[1]

Table 2: Infrared (IR) Spectroscopic Data for 2,5-Dibromopyridine

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3100 | C-H aromatic stretching |

| 1550-1600 | C=C and C=N ring stretching |

| 1000-1100 | C-H in-plane bending |

| Below 800 | C-Br stretching, C-H out-of-plane bending |

Note: Specific peak values can be found in various spectral databases.[2][3]

Predicted Spectroscopic Data for 2,5-Dibromopyridine 1-oxide

The introduction of an N-oxide functionality significantly influences the electronic environment of the pyridine ring, leading to predictable shifts in spectroscopic data. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature affects the chemical shifts of the ring protons and carbons.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Rationale for Prediction |

| ~8.4-8.6 | d | ~2.0 | H-6 | The proton ortho to the N-oxide is typically deshielded. |

| ~7.8-8.0 | dd | ~8.5, 2.0 | H-4 | The proton para to the N-oxide is generally shielded compared to the parent pyridine. |

| ~7.3-7.5 | d | ~8.5 | H-3 | The proton meta to the N-oxide experiences a smaller shielding effect. |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~140-145 | C-2, C-6 | Carbons adjacent to the N-oxide are significantly deshielded. |

| ~120-125 | C-5 | The carbon bearing the bromo group will be influenced by both the bromine and the N-oxide. |

| ~135-140 | C-4 | The para carbon is typically shielded. |

| ~125-130 | C-3 | The meta carbon is less affected. |

Table 5: Predicted Key Infrared (IR) Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Interpretation |

| ~1200-1300 | N-O stretching vibration (characteristic for pyridine N-oxides)[4] |

| ~800-900 | Ring breathing modes, influenced by N-oxide |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-16]+ | Loss of an oxygen atom (characteristic of N-oxides)[5] |

| [M-Br]+ | Loss of a bromine atom |

| [M-O-Br]+ | Subsequent loss of oxygen and bromine |

Experimental Protocols

Synthesis of 2,5-Dibromopyridine

A common route to 2,5-dibromopyridine involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction.[6][7][8][9]

Materials:

-

2-amino-5-bromopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr) (catalyst)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromopyridine in 48% HBr, cooled in an ice-water bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of cuprous bromide in HBr.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 7-8.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dibromopyridine, which can be further purified by recrystallization or chromatography.

N-oxidation of 2,5-Dibromopyridine

The synthesis of this compound can be achieved by the oxidation of 2,5-dibromopyridine using a suitable oxidizing agent, such as a peroxy acid.[10]

Materials:

-

2,5-dibromopyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,5-dibromopyridine in a suitable solvent like dichloromethane.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the synthesis and analysis workflows.

Caption: Synthetic pathway to this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2,5-Dibromopyridine(624-28-2) IR Spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Studies on the infrared spectra of heterocyclic compounds. V. Infrared spectra of substituted pyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. heteroletters.org [heteroletters.org]

- 8. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 9. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

physical and chemical properties of 2,5-Dibromopyridine 1-oxide

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromopyridine 1-oxide

Introduction

This compound (CAS No. 20734-22-9) is a heterocyclic organic compound that serves as a valuable intermediate in advanced organic and medicinal chemistry.[1] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its precursor, 2,5-dibromopyridine. This modification enhances the ring's reactivity towards selective substitution reactions, making it a key building block in the synthesis of complex molecular architectures.[1][2]

This guide provides a comprehensive overview of the known . Due to the limited availability of specific experimental data for this compound, this document also includes detailed information on its precursor, 2,5-dibromopyridine, and discusses the general reactivity patterns of pyridine N-oxides to infer the chemical behavior of the title compound.

Physical Properties

Quantitative physical data for this compound is not widely reported in the literature. However, key identifiers have been established. For a comprehensive understanding, the well-documented properties of the parent compound, 2,5-Dibromopyridine, are provided for comparison.

Table 1: Physical and Chemical Identifiers

| Property | This compound | 2,5-Dibromopyridine |

| CAS Number | 20734-22-9[3] | 624-28-2[4] |

| Molecular Formula | C₅H₃Br₂NO[3] | C₅H₃Br₂N[4] |

| Molecular Weight | 252.89 g/mol [3] | 236.89 g/mol [4] |

| Appearance | Not specified | Off-white to light beige/brown crystalline powder |

| Melting Point | Not specified | 92-95 °C[4] |

| Boiling Point | Not specified | 235 °C[5] |

| Solubility | Not specified | Insoluble in water; slightly soluble in Chloroform and Methanol[5] |

| pKa (Predicted) | Not specified | -1.57 ± 0.10[5] |

| LogP (Calculated) | Not specified | 2.607[6] |

Chemical Properties and Reactivity

The N-oxide moiety profoundly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, which activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[2] At the same time, the inductive effect of the electronegative oxygen atom enhances the susceptibility of the 2- and 4-positions to nucleophilic attack.[7]

The presence of two bromine atoms provides additional handles for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and regioselective lithiation.[1]

Caption: Dual reactivity of the pyridine N-oxide ring system.

Spectral Data

Table 2: Spectroscopic Data

| Spectrum Type | This compound (Predicted) | 2,5-Dibromopyridine (Experimental) |

| ¹H NMR | Three aromatic protons are expected, with chemical shifts influenced by the N-oxide and bromine substituents. | ¹H NMR spectra are available.[8] |

| ¹³C NMR | Five distinct carbon signals are expected in the aromatic region. | ¹³C NMR spectra are available.[8] |

| IR Spectroscopy | A characteristic strong N-O stretching vibration is expected, typically in the 1200-1300 cm⁻¹ region.[9] | IR spectra are available, showing characteristic aromatic C-H and C-Br stretches.[10][11] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 251/253/255, reflecting the isotopic pattern of two bromine atoms. A prominent M-16 peak (loss of oxygen) is common for N-oxides. | Mass spectra are available.[8] |

Experimental Protocols

Synthesis of 2,5-Dibromopyridine

The precursor, 2,5-dibromopyridine, is commonly synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.

References

- 1. This compound|CAS 20734-22-9 [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 20734-22-9|this compound|BLD Pharm [bldpharm.com]

- 4. 2,5-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]

- 6. Pyridine, 2,5-dibromo- (CAS 624-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,5-Dibromopyridine(624-28-2) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for 2,5-Dibromopyridine 1-oxide based on available data for structurally similar compounds. It is intended as a guide and should be supplemented with a formal risk assessment before use. Always consult the most current Safety Data Sheet (SDS) for any chemical before handling.

Introduction

This compound is a valuable synthetic intermediate in organic and medicinal chemistry. The presence of the N-oxide functionality and two bromine atoms on the pyridine ring offers multiple avenues for functionalization, making it a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Given its reactive nature, a thorough understanding of its safe handling and potential hazards is crucial for researchers.

Hazard Identification and Classification

Based on data from analogous compounds such as 2,5-dibromopyridine and other brominated pyridine N-oxides, this compound should be treated as a hazardous substance.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[3]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][4][5][6]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][4][5]

Hazard Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO | |

| Molecular Weight | 252.89 g/mol | |

| Appearance | Off-white to beige solid (anticipated) | [5] |

| Melting Point | 91 - 96 °C (for 2,5-Dibromopyridine) | [5] |

| Boiling Point | No data available | |

| Solubility | No data available |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4][5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

-

Store in a locked cabinet or area with restricted access.[5]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: In case of fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4]

-

Containment and Cleanup: Carefully sweep up the spilled material without creating dust and place it in a suitable, labeled container for disposal.[4][5]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling a reactive solid intermediate can be outlined.

Caption: A generalized experimental workflow for handling solid chemical reagents.

Signaling Pathways and Logical Relationships

The logical flow of safety and handling procedures can be visualized as a pathway from hazard recognition to emergency response.

Caption: Logical relationship of safety precautions for chemical handling.

Conclusion

While this compound is a valuable reagent, it must be handled with care due to its potential hazards. By adhering to the safety guidelines outlined in this document, which are based on data from structurally similar compounds, researchers can minimize risks and ensure a safe laboratory environment. A thorough risk assessment should always precede the use of this and any other chemical.

References

- 1. This compound|CAS 20734-22-9 [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. americanelements.com [americanelements.com]

- 8. leonidchemicals.net [leonidchemicals.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactivity of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of pyridine N-oxides. It details the underlying electronic principles governing their reactivity, examines key substitution reactions with quantitative data, provides detailed experimental protocols, and illustrates the strategic importance of this compound class in synthetic and medicinal chemistry.

Introduction: Overcoming the Inertness of the Pyridine Ring

Pyridine, an electron-deficient heteroaromatic system, is notoriously resistant to electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, and under the acidic conditions typical for EAS reactions, the nitrogen atom is readily protonated. This forms a pyridinium ion, which is even more strongly deactivated. Consequently, forcing conditions are often required for direct substitution on pyridine, leading to low yields and often favoring substitution at the C-3 position.

The formation of a pyridine N-oxide offers an elegant solution to this synthetic challenge. The N-oxide functionality fundamentally alters the electronic properties of the ring, transforming it from a deactivated system into one that is activated for electrophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. This activation, coupled with the ability to subsequently remove the N-oxide group, provides a powerful and versatile strategy for the synthesis of substituted pyridines, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals.

Core Principles: Electronic Effects of the N-Oxide Group

The enhanced reactivity of pyridine N-oxide stems from the electronic nature of the N-O bond. While the positively charged nitrogen atom exerts an electron-withdrawing inductive effect, the lone pairs on the oxygen atom can be donated into the aromatic system through resonance. This resonance donation is the dominant effect and significantly increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to attack by electrophiles.

The resonance structures below illustrate this electron-donating capability, showing the delocalization of negative charge to the ortho and para carbons. This increased electron density at specific positions makes the pyridine N-oxide ring more nucleophilic than pyridine itself.

Electrophilic attack preferentially occurs at the C-4 position. This regioselectivity is attributed to both steric factors and electrostatic repulsion, as attack at the C-2 position is closer to the positively charged nitrogen atom.

General Mechanism and Synthetic Strategy

The electrophilic substitution on pyridine N-oxide proceeds via a classical two-step addition-elimination mechanism. The electrophile attacks the electron-rich C-4 (or C-2) position, breaking the aromaticity and forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the second step, a base removes a proton from the site of attack, restoring the aromatic system and yielding the substituted pyridine N-oxide.

The overall synthetic utility of this methodology is captured in a three-step workflow:

-

N-Oxidation: The parent pyridine is oxidized to the corresponding N-oxide.

-

Electrophilic Aromatic Substitution (EAS): The N-oxide is subjected to an electrophile to install the desired substituent at the C-4 or C-2 position.

-

Deoxygenation: The N-oxide functionality is removed to yield the final substituted pyridine.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Pyridine N-oxides are important intermediates in organic synthesis, and their functionalization allows for the creation of a diverse range of substituted pyridines with potential biological activity. This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 2,5-Dibromopyridine 1-oxide with arylboronic acids, focusing on achieving selective mono-arylation at the C2 position. The presence of the N-oxide functionality enhances the reactivity of the pyridine ring, particularly at the C2 and C6 positions, making regioselective synthesis a key consideration.

Principle of the Reaction

The Suzuki cross-coupling reaction of this compound with an arylboronic acid is a palladium-catalyzed process that proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The N-oxide group increases the electrophilicity of the pyridine ring, facilitating the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. Due to the electronic effects of the N-oxide, the C2 position is generally more activated than the C5 position, leading to preferential coupling at C2. A suitable base is required to activate the boronic acid for the transmetalation step.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various bromopyridine N-oxides with arylboronic acids, providing a reference for the expected outcomes with this compound.

Table 1: Screening of Bases for the Suzuki Cross-Coupling of 2-Bromopyridine N-oxide with Phenylboronic Acid [1]

| Entry | Base (2 equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | K3PO4 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 85 |

| 2 | K2CO3 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 82 |

| 3 | Cs2CO3 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 88 |

| 4 | (i-Pr)2NH | Water | Pd(OAc)2 (0.25) | 100 | 1 | 95 |

| 5 | Et3N | Water | Pd(OAc)2 (0.25) | 100 | 1 | 75 |

Table 2: Suzuki Reaction of Various Bromopyridine N-oxides with Arylboronic Acids [1]

| Entry | Bromopyridine N-oxide | Arylboronic Acid | Product | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine N-oxide | Phenylboronic acid | 2-Phenylpyridine N-oxide | 1 | 92 |

| 2 | 2-Bromopyridine N-oxide | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine N-oxide | 1 | 94 |

| 3 | 2,6-Dibromopyridine N-oxide | Phenylboronic acid | 6-Bromo-2-phenylpyridine N-oxide | 1 | 90 |

| 4 | 3-Bromopyridine N-oxide | Phenylboronic acid | 3-Phenylpyridine N-oxide | 1 | 93 |

| 5 | 5-Bromo-2-methoxypyridine N-oxide | Phenylboronic acid | 2-Methoxy-5-phenylpyridine N-oxide | 1 | 96 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 2,5-dibromopyridine.

Materials:

-

2,5-Dibromopyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,5-dibromopyridine (1.0 equiv.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Selective Mono-arylation of this compound at the C2 Position

This protocol is adapted from a ligand-free Suzuki reaction of bromopyridine N-oxides in water.[1][2]

Materials:

-

This compound

-

Arylboronic acid (1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)2, 0.25 mol%)

-

Diisopropylamine ((i-Pr)2NH, 2.0 equiv.)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.00125 mmol, 0.25 mol%).

-

Add water (1.0 mL) to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 1-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-arylpyridine 1-oxide.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the introduction of an amino group to an aromatic or heteroaromatic scaffold is a frequent necessity. Aminopyridine 1-oxides are important structural motifs found in numerous biologically active compounds and serve as versatile intermediates for the synthesis of more complex molecules. The N-oxide functionality can enhance solubility, modulate electronic properties, and provide a handle for further chemical transformations.[3]

This document provides detailed application notes and a proposed experimental protocol for the regioselective monoamination of 2,5-Dibromopyridine 1-oxide. The presence of two bromine atoms on the pyridine ring presents a challenge in achieving selective functionalization. Based on established principles of palladium-catalyzed cross-coupling reactions on dihalopyridines, the amination is expected to occur preferentially at the C2 position, which is more activated towards oxidative addition.

Regioselectivity

In the Buchwald-Hartwig amination of 2,5-disubstituted pyridine derivatives, the regioselectivity is primarily governed by the electronic and steric environment of the carbon-halogen bonds. For dihalopyridines, the halide at the C2 position is generally more reactive than the halide at the C5 position in palladium-catalyzed cross-coupling reactions. This preference is attributed to the electron-deficient nature of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst. The N-oxide group is expected to further enhance the electrophilicity of the C2 and C6 positions, thus reinforcing the preference for amination at the C2 position. Therefore, the selective synthesis of 2-amino-5-bromopyridine 1-oxide is the anticipated outcome.

Data Presentation

The following tables summarize proposed reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. These conditions are adapted from protocols for structurally similar bromopyridines and represent a robust starting point for optimization.[4][5]

Table 1: Proposed Reaction Conditions for the Monoamination of this compound

| Parameter | Proposed Condition |

| Substrate | This compound |

| Amine | Primary or Secondary Amine (1.2 equiv) |

| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | NaOtBu (1.4 equiv) |

| Solvent | Anhydrous Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

Table 2: Expected Product and Potential Byproducts

| Product/Byproduct | Structure | Expected Outcome |

| Major Product | 2-Amino-5-bromopyridine 1-oxide | High selectivity |

| Minor Byproduct | 5-Amino-2-bromopyridine 1-oxide | Minimal formation |

| Potential Byproduct | 2,5-Diaminopyridine 1-oxide | Can be favored with excess amine and prolonged reaction times |

Experimental Protocols

Proposed Protocol for the Synthesis of 2-(dialkylamino)-5-bromopyridine 1-oxide

This protocol is a proposed method adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[4][5] Optimization may be required to achieve the desired yield and purity.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, diethylamine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous, degassed solvent (e.g., toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol) to the flask.

-

Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).

-

Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(dialkylamino)-5-bromopyridine 1-oxide.

Mandatory Visualization

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under relatively mild conditions and tolerates a wide variety of functional groups. Pyridine N-oxides are important intermediates in the synthesis of functionalized pyridines, as the N-oxide group can act as a directing group and be readily removed at a later stage. The Sonogashira coupling of 2,5-Dibromopyridine 1-oxide offers a direct route to introduce alkynyl moieties at the 2- and/or 5-positions, providing access to a diverse range of substituted pyridine N-oxides which are valuable precursors in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with terminal alkynes. The protocols are based on established methodologies for similar substrates and may require optimization for specific alkyne coupling partners.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent on the careful selection and optimization of several key parameters:

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligands can also influence the reaction efficiency.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper acetylide, the active species for transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.

-

Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include DMF, THF, and toluene.

-